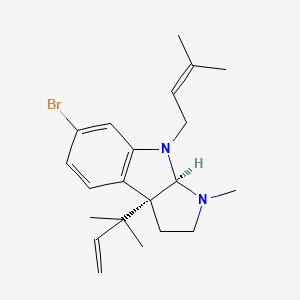

Flustramine A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Flustramine A is a natural product found in Flustra foliacea with data available.

科学的研究の応用

Medicinal Chemistry

Flustramine A and its derivatives have been investigated for their potential as acetylcholinesterase inhibitors. This activity is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Case Study: Acetylcholinesterase Inhibition

- Research Findings : this compound demonstrated significant inhibition of acetylcholinesterase, with an IC50 value indicating effective potency. In vitro studies showed that derivatives of flustramine could enhance this activity further through molecular modeling and docking studies, suggesting a promising avenue for drug development targeting central nervous system disorders .

| Compound Name | % Inhibition | IC50 (µM) |

|---|---|---|

| This compound | 82.1 ± 1% | 9.6 ± 4 |

| Physostigmine | 78.0 ± 2% | 0.78 |

Microbiology

The antibacterial properties of this compound have been extensively studied, particularly its role in inhibiting biofilm formation in pathogenic bacteria.

Case Study: Biofilm Inhibition

- Research Findings : Derivatives of flustramine have been shown to modulate bacterial behavior by inhibiting biofilm formation in Escherichia coli and Staphylococcus aureus. One study reported that certain derivatives were 10-1000 times more effective than indole itself in preventing biofilm formation, highlighting the potential of flustramine-based compounds as anti-biofilm agents .

| Compound | E. coli Biofilm Inhibition | S. aureus Biofilm Inhibition |

|---|---|---|

| This compound | 30% | 90% |

| Derivative X | 50% | 100% |

Pharmacological Insights

This compound has also been explored for its broader pharmacological activities beyond acetylcholinesterase inhibition and antibacterial effects.

Antimicrobial Activity

化学反応の分析

Key Synthetic Steps:

-

Olefination-Isomerization-Claisen Rearrangement (OIC):

Starting from 6-bromoindolin-3-one (9 ), OIC facilitates the formation of intermediate 13a , which contains the critical prenyl and geranyl substituents . -

Reductive Cyclization (RC):

Intermediate 13a undergoes RC to construct the hexahydropyrroloindole framework, yielding flustramide A (6 ) . -

Reduction of Flustramide A:

Flustramide A is reduced to Flustramine A using lithium aluminum hydride (LAH), though this step risks dehalogenation if not carefully controlled .

| Step | Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | OIC | Prenylation, thermal rearrangement | 74% | |

| 2 | Reductive Cyclization | LAH, THF, 0°C to room temperature | 83% | |

| 3 | Reduction | LAH in anhydrous THF | 62% |

Stereochemical Considerations

This compound’s stereochemistry is established through enantioselective methods:

-

Organocatalytic Cyclization:

Imidazolidinone catalysts (e.g., 1d ) enable enantioselective addition-cyclization cascades, achieving up to 90% enantiomeric excess (ee) for intermediates like 14 . -

Optical Resolution:

Racemic carboxylic acid 17b is resolved using (R)-4-phenyloxazolidin-2-one to isolate (−)- and (+)-enantiomers of debromothis compound, a precursor to this compound .

Solvent Effects on Catalytic Efficiency :

| Entry | Solvent | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| 8 | CH₂Cl₂ | 1a | 79 | 70 |

| 9 | CH₂Cl₂ | 8a | 85 | 89 |

Structural Modifications and Rearrangements

This compound undergoes unique transformations under specific conditions:

Wagner-Meerwein Rearrangement:

-

Mechanism:

Quaternary ammonium intermediate 15 undergoes 1,2-alkyl shift of the geranyl chain, followed by indole ring reformation and methylation to yield rearranged products . -

Outcome:

This rearrangement explains the natural diversity of flustramine derivatives and artifacts like dimers 12 and 13 .

Prenylation and Alkylation:

-

Grubbs Metathesis:

Terminal allyl groups in intermediates are converted to prenyl moieties using Grubbs second-generation catalyst and 2-methyl-2-butene . -

N-Methylation:

Selective N-BOC deprotection followed by reductive methylation introduces the N-Me group critical for this compound’s structure .

Degradation and Stability

-

Dehalogenation Risk:

LAH-mediated reductions may inadvertently remove the bromine substituent, yielding debromoflustramine B . -

Oxidation:

Exposure to m-chloroperoxybenzoic acid converts dihydroflustramine C to N-oxide derivatives, though this reaction has not been reported for this compound itself .

Comparative Analysis of Flustramine Derivatives

This compound’s bioactivity and reactivity are influenced by its substituents:

特性

分子式 |

C21H29BrN2 |

|---|---|

分子量 |

389.4 g/mol |

IUPAC名 |

(3aR,8bR)-6-bromo-3-methyl-8b-(2-methylbut-3-en-2-yl)-4-(3-methylbut-2-enyl)-2,3a-dihydro-1H-pyrrolo[2,3-b]indole |

InChI |

InChI=1S/C21H29BrN2/c1-7-20(4,5)21-11-13-23(6)19(21)24(12-10-15(2)3)18-14-16(22)8-9-17(18)21/h7-10,14,19H,1,11-13H2,2-6H3/t19-,21-/m1/s1 |

InChIキー |

AJYIZQUARKFPEC-TZIWHRDSSA-N |

SMILES |

CC(=CCN1C2C(CCN2C)(C3=C1C=C(C=C3)Br)C(C)(C)C=C)C |

異性体SMILES |

CC(=CCN1[C@@H]2[C@@](CCN2C)(C3=C1C=C(C=C3)Br)C(C)(C)C=C)C |

正規SMILES |

CC(=CCN1C2C(CCN2C)(C3=C1C=C(C=C3)Br)C(C)(C)C=C)C |

同義語 |

flustramine A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。